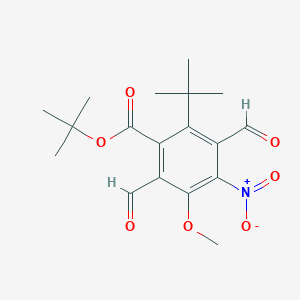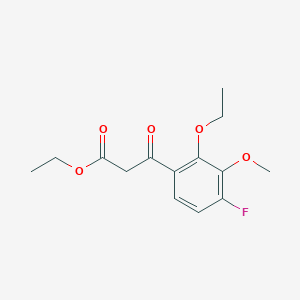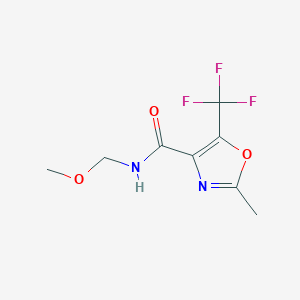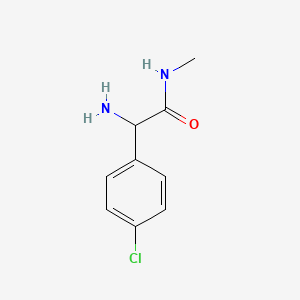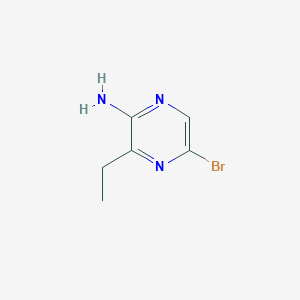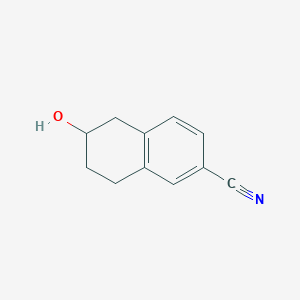
6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carbonitrile group on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-naphthol with a nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Reduction: Formation of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carbonitrile group can also participate in various biochemical reactions, potentially leading to the modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-2,5,11,13H,3-4,6H2 |
InChI Key |
HMAFBYLDRBZWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


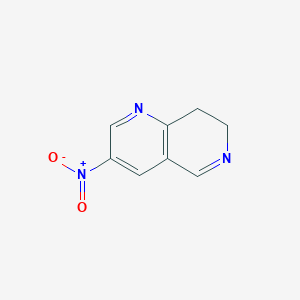
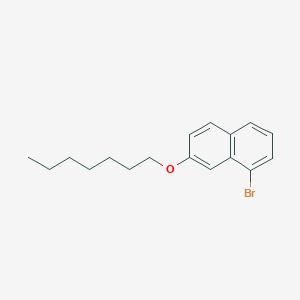
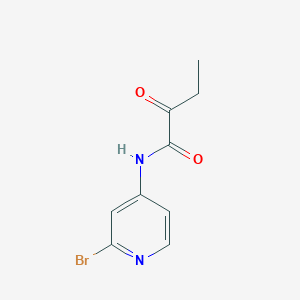
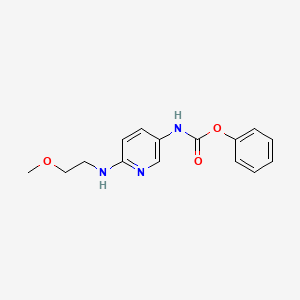
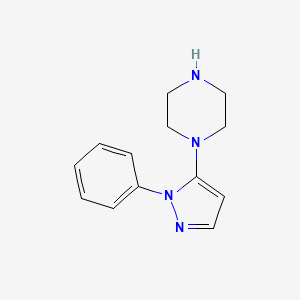
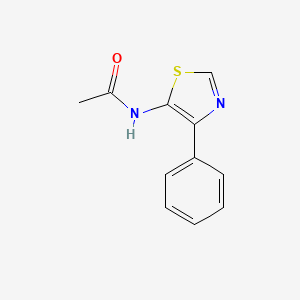
![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
